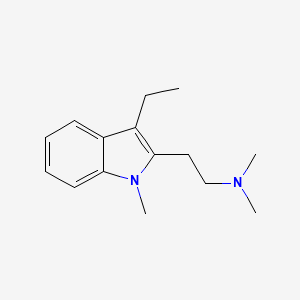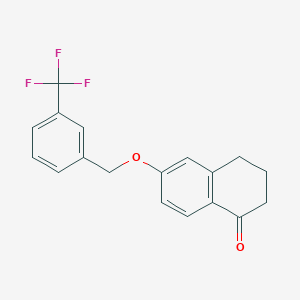
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with an appropriate naphthalenone derivative under basic conditions to form the benzyl ether linkage.
Cyclization: The intermediate product undergoes cyclization to form the dihydronaphthalenone core. This step may involve the use of acid catalysts and elevated temperatures to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Materials Science: The trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability, making the compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: Its reactivity and stability make it a valuable intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or activation of biological pathways. The benzyl ether moiety may also play a role in modulating the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
- 6-((3-(Trifluoromethyl)phenyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
- 6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydroquinolin-1(2H)-one
Uniqueness
6-((3-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific positioning of the trifluoromethyl group and the benzyl ether linkage, which confer distinct chemical and physical properties
属性
分子式 |
C18H15F3O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
6-[[3-(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H15F3O2/c19-18(20,21)14-5-1-3-12(9-14)11-23-15-7-8-16-13(10-15)4-2-6-17(16)22/h1,3,5,7-10H,2,4,6,11H2 |
InChI 键 |
VLONLXUKWICHCV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
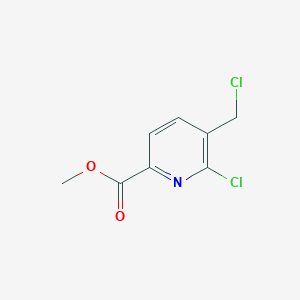
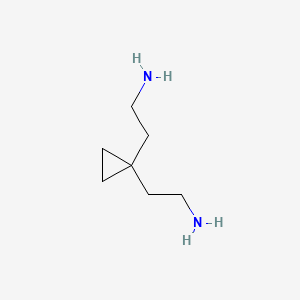
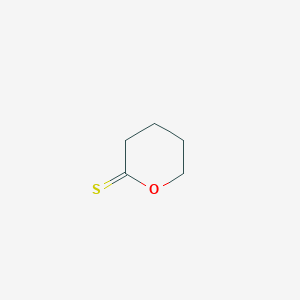
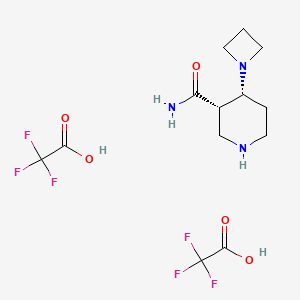
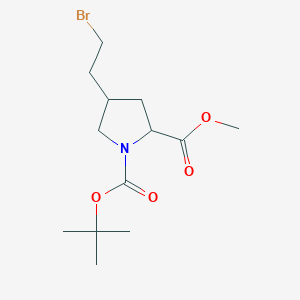
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)

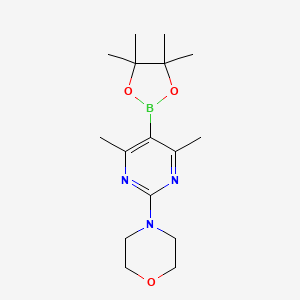
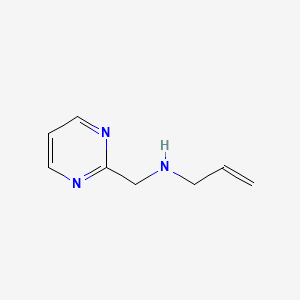
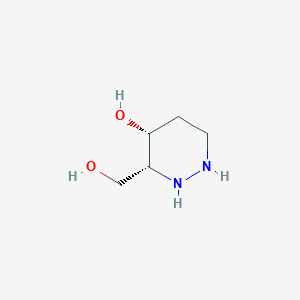
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
